molecular formula C11H22N4O3S B7068646 N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide

N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide

Cat. No.: B7068646
M. Wt: 290.39 g/mol
InChI Key: LYJYJAUFCIUZAY-UHFFFAOYSA-N
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Description

  • The oxadiazole intermediate is then reacted with methanesulfonyl chloride.

  • The reaction is typically carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

  • Aminoalkylation

    • The oxadiazole sulfonamide intermediate is reacted with isopropylamine under mild heating conditions.

  • Industrial Production Methods

    For industrial-scale production, the process involves optimization for higher yields and cost efficiency:

    • Use of automated continuous flow reactors to maintain consistent reaction conditions.

    • Efficient purification methods such as crystallization or chromatography to ensure the purity of the final product.

    Properties

    IUPAC Name

    N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H22N4O3S/c1-8(2)15(5)7-9-12-10(13-18-9)11(3,4)14-19(6,16)17/h8,14H,7H2,1-6H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LYJYJAUFCIUZAY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)N(C)CC1=NC(=NO1)C(C)(C)NS(=O)(=O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H22N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    290.39 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide involves several key steps:

    • Formation of 1,2,4-Oxadiazole Ring

      • Starting with appropriate nitrile and amidoxime precursors.

      • Cyclization under acidic or basic conditions to form the oxadiazole ring.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : Undergoes oxidation reactions to yield sulfoxide or sulfone derivatives.

    • Reduction: : Can be reduced to primary amines or alcohols depending on the conditions.

    • Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly at the sulfonamide or oxadiazole moieties.

    Common Reagents and Conditions

    • Oxidation: : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I).

    Major Products

    • Oxidation: : Sulfoxides and sulfones.

    • Reduction: : Amines and alcohols.

    • Substitution: : Halogenated or alkylated derivatives.

    Scientific Research Applications

    Chemistry

    • Utilized as a building block for synthesizing complex organic molecules.

    • Serves as a reagent in various organic transformations.

    Biology

    • Investigated for its potential as an enzyme inhibitor due to its unique structure.

    • Acts as a ligand in coordination chemistry for creating metal complexes with potential biological activity.

    Medicine

    • Explored for its pharmacological properties, particularly in the development of antimicrobial and anticancer agents.

    • Potential use as a prodrug that releases active metabolites in the body.

    Industry

    • Application in the design of functional materials such as polymers and nanomaterials.

    • Used in the production of specialty chemicals.

    Mechanism of Action

    The compound's mechanism of action often involves interaction with specific molecular targets:

    • Enzymes: : Inhibition of enzyme activity by binding to the active site or allosteric sites.

    • Receptors: : Modulation of receptor function through agonistic or antagonistic binding.

    • Pathways: : Interference with metabolic or signaling pathways, leading to altered cellular functions.

    Comparison with Similar Compounds

    Uniqueness

    Compared to other compounds with similar structures, N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide stands out due to its combined functionalities, which confer unique chemical reactivity and biological activity.

    Similar Compounds

    • N-[2-[5-[[ethyl(propan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide: : Similar but with an ethyl group instead of methyl.

    • N-[2-[5-[[methyl(butan-2-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide: : Similar but with butyl substituent.

    • N-[2-[5-[[methyl(propan-2-yl)amino]methyl]-1,2,4-thiadiazol-3-yl]propan-2-yl]methanesulfonamide: : Similar but with a thiadiazole ring.

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